3-Oxohexanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
14274-30-7 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-oxohexanenitrile |
InChI |
InChI=1S/C6H9NO/c1-2-3-6(8)4-5-7/h2-4H2,1H3 |
InChI Key |
ZUEOZCBPTFMWGI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CC#N |
Canonical SMILES |
CCCC(=O)CC#N |
Synonyms |
CYANO-PENTANONE |
Origin of Product |
United States |
Methodological Approaches to the Synthesis of 3 Oxohexanenitrile and Its Analogues
Classical Organic Synthetic Routes for 3-Oxohexanenitrile Scaffolds
Traditional batch synthesis methods have long been established for producing this compound and its derivatives. These approaches, while foundational, often involve distinct, sequential steps for reaction and purification.
Acylation Reactions Involving Nitriles and Esters
Acylation is a fundamental process in organic synthesis used to introduce an acyl group into a molecule. aakash.ac.in In the context of this compound synthesis, this often involves the reaction of a nitrile with an ester. For instance, the acylation of 2-picolyllithium, derived from 2-picoline and phenyllithium, with various esters like methyl benzoate (B1203000) and ethyl isobutyrate has been shown to produce 2-picolyl ketones in good yields. researchgate.net
The Friedel-Crafts acylation is a classic example of this reaction type, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form an acylium ion that then acts as an electrophile. numberanalytics.comresearchgate.net This method is pivotal for attaching acyl groups to aromatic rings. numberanalytics.com
Pinacol (B44631) Rearrangement-Based Strategies for Branched Derivatives (e.g., 4-ethyl-4-methyl-3-oxohexanenitrile)
The pinacol rearrangement is a valuable method for converting 1,2-diols into carbonyl compounds, often creating quaternary carbon centers and complex cyclic systems. researchgate.net This acid-catalyzed dehydration and subsequent 1,2-migration of a substituent is a powerful tool in organic synthesis. researchgate.net A notable application of this strategy is the convenient synthesis of 4-ethyl-4-methyl-3-oxohexanenitrile. researchgate.netacs.org This specific rearrangement has been a subject of interest, demonstrating the utility of the pinacol reaction in generating branched nitrile structures. dntb.gov.uamolaid.com
Base-Mediated Condensations (e.g., potassium tert-pentoxide, sodium methoxide, potassium tert-butoxide, lithium diisopropylamide)
Base-mediated condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry. magritek.com The aldol (B89426) condensation, for example, involves the reaction of an enolate ion with a carbonyl compound, typically catalyzed by bases like sodium hydroxide (B78521) or potassium hydroxide, to form a β-hydroxy aldehyde or ketone. masterorganicchemistry.com
In the synthesis of this compound analogues, various strong bases are employed. For the synthesis of 5-Methyl-3-oxohexanenitrile (B1274202), potassium t-pentoxide is used to facilitate the condensation between acetonitrile (B52724) and a methyl ester. nih.gov The synthesis of 5-oxohexane nitriles can be achieved by reacting a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base, which minimizes the formation of undesirable isomers. google.com The Claisen-Schmidt condensation, a variation of the aldol reaction, involves an aromatic carbonyl compound and is also base-catalyzed. masterorganicchemistry.com
Commonly used bases and their applications are summarized below:
| Base | Application in Synthesis |
| Potassium tert-pentoxide | Used in the synthesis of 5-Methyl-3-oxohexanenitrile. nih.gov |
| Sodium methoxide | A common strong base used in condensation reactions. google.com |
| Potassium tert-butoxide | Another strong base suitable for promoting condensation. google.com |
| Lithium diisopropylamide (LDA) | A non-nucleophilic strong base often used to create enolates for aldol-type reactions. |
Preparation of Substituted 3-Oxohexanenitriles (e.g., 5-Methyl-3-oxohexanenitrile, 2-Methyl-3-oxohexanenitrile, 4-(4-Chlorophenyl)-3-oxohexanenitrile)
The synthesis of substituted 3-oxohexanenitriles allows for the creation of a diverse range of molecular architectures.
5-Methyl-3-oxohexanenitrile : This compound can be synthesized via a base-mediated condensation using potassium t-pentoxide in toluene (B28343) and THF. nih.gov The reaction of acetonitrile and methyl isovalerate proceeds at room temperature, yielding the desired product after acidification and extraction. nih.gov
2-Methyl-3-oxohexanenitrile : The synthesis of related structures like 2,4-dimethyl-5-oxohexane nitrile is achieved by reacting a methyl ketone with an α,β-unsaturated nitrile using a strong base catalyst, a process that yields high purity of the desired isomer. google.com
4-(4-Chlorophenyl)-3-oxohexanenitrile : This compound, with the chemical formula C12H12ClNO, is a specific derivative available from chemical suppliers. chemscene.combldpharm.com Its synthesis would likely involve a reaction between a precursor containing the 4-chlorophenyl group and a nitrile-containing fragment.
Advanced and Continuous Flow Synthetic Techniques
To overcome the limitations of traditional batch processing, modern synthetic chemistry has increasingly turned to advanced methods like continuous flow synthesis, particularly using microreactors. These techniques offer enhanced control over reaction parameters, improved safety for exothermic reactions, and potential for easier scale-up. dntb.gov.uabeilstein-journals.org
Microreactor-Based Continuous Synthesis Optimization
Microreactors provide a platform for the efficient and safe execution of chemical reactions, including those that are highly exothermic or involve hazardous reagents. dntb.gov.uabeilstein-journals.orgacs.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to more uniform reaction conditions and potentially higher yields and selectivity. researchgate.net
The synthesis of 5-oxohexanenitrile (B84432) through the addition of acetone (B3395972) to acrylonitrile (B1666552) has been successfully carried out in a microreactor at temperatures between 200–230 °C. figshare.com Based on the experimental data from these microreactor syntheses, a semiempirical kinetic model was developed. figshare.com This model allows for the investigation of various parameters such as the molar ratio of reactants, catalyst concentration, and initial water content. figshare.com By coupling this kinetic model with a plug flow reactor model, researchers can simulate and optimize the industrial-scale production of 5-oxohexanenitrile in tubular reactors, studying the effects of reactor diameter, residence time, and reaction temperature. researchgate.netfigshare.comx-mol.net
Telescoped Process Design for Efficient Synthesis
In the context of synthesizing complex molecules, telescoping can be particularly effective. For instance, the development of an autonomous platform for optimizing multistep continuous flow synthesis has been demonstrated for producing aryl ketone precursors for 1-methyltetrahydroisoquinoline derivatives. nih.gov This system simultaneously optimizes interdependent reaction steps, such as a Heck coupling-intramolecular cyclization followed by a deprotection, to identify a global process optimum that may differ from the combination of individually optimized steps. nih.govwhiterose.ac.uk By reducing the number of isolation processes, significant improvements in total yield can be achieved while maintaining product purity. nih.gov The application of this design philosophy to the synthesis of this compound analogues allows for more streamlined, cost-effective, and safer manufacturing processes. taylorfrancis.com
Integration of Diazo Transfer Methodologies in Multistep Sequences
Diazo transfer reactions are a cornerstone for the synthesis of α-diazocarbonyl compounds, which are highly versatile intermediates in organic synthesis. orgsyn.org These reactions typically involve the base-promoted reaction of a sulfonyl azide (B81097) with an active methylene (B1212753) compound, such as a β-dicarbonyl derivative. orgsyn.org A classic approach is the Regitz deformylative diazo transfer, where a ketone is first formylated to activate it for the subsequent reaction with a sulfonyl azide. researchgate.net However, this method can be limited by harsh conditions and lack of regioselectivity. orgsyn.org
To overcome these limitations and integrate this chemistry into modern synthetic sequences, more advanced methods have been developed. One significant advancement is the use of continuous flow processing for the generation and immediate use of hazardous diazo reagents like triflyl azide (TfN₃). acs.org By telescoping the in-flow synthesis of triflyl azide with the diazo-transfer step, the need to isolate and handle this potentially explosive reagent is eliminated. acs.org This methodology has been successfully applied to the debenzoylative diazo transfer of 1,3-diketones to produce α-diazoketones in excellent yields. acs.org The resulting stream containing the α-diazocarbonyl compound can be sufficiently pure to be passed directly into a subsequent transformation, such as a copper-catalyzed asymmetric C-H insertion, without intermediate purification. acs.org This integration showcases the power of combining diazo transfer methodologies with telescoped process designs for the efficient and safe construction of complex molecular architectures relevant to analogues of this compound. acs.org
| Diazo Transfer Reagent | Substrate Type | Conditions | Key Feature |
| p-Toluenesulfonyl azide (TsN₃) | 1,3-Dicarbonyl compounds | Base (e.g., triethylamine) | Widely used, classic reagent. scielo.br |
| Mesyl azide (MsN₃) | 1,3-Diketones, β-ketoesters | Catalytic DMAP | Alternative to tosyl azide. researchgate.net |
| Triflyl azide (TfN₃) | 1,3-Diketones | Generated and used in-flow | Highly reactive; enables transfer to less acidic substrates. acs.org |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | α-Benzoylated esters | Base | Efficient for α-diazo ester synthesis. organic-chemistry.org |
| 2-Azido-1,3-dimethylimidazolinium chloride (ADMC) | 1,3-Dicarbonyl compounds | Mild conditions | By-products are water-soluble, simplifying purification. organic-chemistry.org |
Chemoenzymatic and Biocatalytic Synthetic Pathways
Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient, selective, and environmentally benign routes to target molecules. iupac.orgchemrxiv.org This approach is particularly valuable for producing chiral compounds, where the high stereoselectivity of enzymes can be exploited. researchgate.net
Enzymatic Reduction of Ketone Functionalities in Oxohexanenitriles and Analogues by Ketoreductases and Carbonyl Reductases
The stereoselective reduction of a ketone to a chiral alcohol is a critical transformation in the synthesis of many pharmaceuticals. researchgate.net Ketoreductases (KREDs), also known as carbonyl reductases or alcohol dehydrogenases, are enzymes that catalyze this reduction with high enantioselectivity, typically using NADH or NADPH as a hydride donor. google.comscielo.br These biocatalysts have been widely adopted on an industrial scale for the production of chiral secondary alcohols. scielo.br
In the context of oxohexanenitriles and their analogues, KREDs can enantioselectively reduce the 3-oxo or 5-oxo group to yield the corresponding chiral hydroxy-nitrile. For example, in the synthesis of anti-Alzheimer's drug intermediates, the enantioselective reduction of 5-oxohexanenitrile is a key step. researchgate.netresearchgate.net Engineered KREDs, developed through directed evolution, can exhibit exceptionally high stereoselectivity, often achieving enantiomeric excess (ee) values greater than 99%. google.comnih.gov The biocatalytic reduction of ketones is an environmentally friendly and cost-effective alternative to chemical methods, such as Noyori's asymmetric transfer hydrogenation. scielo.brresearchgate.net
| Enzyme / Biocatalyst | Substrate | Product | Stereoselectivity |
| Ketoreductase (KRED-P2-D12) | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol | 93% ee scielo.br |
| Pichia methanolica SC 16116 | 5-Oxohexanenitrile | (S)-5-Hydroxyhexanenitrile | >95% ee researchgate.net |
| Engineered KRED (Codexis) | 5-hydroxy-3-oxohexanoate ester | syn-(3,5)-dihydroxyhexanoate ester | >99.9% de google.com |
| Candida and Pichia strains | Ethyl 4-fluoro-3-oxobutanoate | (S)-Ethyl 4-fluoro-3-hydroxybutanoate | 99% ee researchgate.net |
Stereoselective Biotransformations for Chiral Oxohexanenitrile Intermediates
The production of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry due to the differing pharmacological activities of stereoisomers. researchgate.net Biocatalysis offers highly effective routes to these chiral building blocks through stereoselective transformations. researchgate.net Beyond simple reductions, whole microbial cells are often employed to perform these conversions, taking advantage of the cell's native enzymatic machinery and cofactor regeneration systems. d-nb.info
For the synthesis of chiral intermediates related to oxohexanenitriles, various yeast strains have proven effective. For instance, Pichia methanolica has been used for the enantioselective reduction of 5-oxohexanenitrile and ethyl-5-oxohexanoate, both key precursors for anti-Alzheimer's drugs. researchgate.net Similarly, whole cells of Geotrichum candidum and Rhodotorula mucillaginosa have been used to reduce substituted phenacyl chlorides to the corresponding (S)- and (R)-alcohols with high yield and enantiomeric excess. d-nb.info These biotransformations highlight the enormous potential of microorganisms to transform synthetic chemicals with high chemo-, regio-, and enantioselectivity, providing access to valuable chiral synthons that are difficult to obtain through traditional chemistry. researchgate.netresearchgate.net
Whole-Cell Biocatalysis for Oxohexanenitrile Derivatization and Transformation
Whole-cell biocatalysis utilizes entire microbial cells (e.g., bacteria or yeast) as catalysts for chemical transformations. illinois.edu This approach offers several advantages over using isolated enzymes, including the elimination of costly and time-consuming enzyme purification, the inherent presence and regeneration of necessary cofactors, and the protection of enzymes from harsh reaction conditions by the cell wall. illinois.edunih.gov
The derivatization and transformation of oxohexanenitriles and their analogues are well-suited for whole-cell systems. Various yeast strains from genera such as Candida, Pichia, Kluyveromyces, and Saccharomyces have been screened and successfully used for the large-scale production of chiral alcohols from keto-precursors. d-nb.info For example, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) using Candida arborea yielded (R)-1,3-butanediol with 99% ee. d-nb.info In another application, Candida pelliculosa was identified as a highly effective biocatalyst for the stereoselective oxidation of meso diols to chiral lactones. mdpi.com These examples demonstrate the utility of whole-cell biocatalysis as a robust and scalable method for producing valuable, stereochemically defined derivatives from oxohexanenitrile-like structures. elsevier.comresearchgate.net
| Microorganism | Substrate | Transformation | Product |
| Pichia methanolica SC 16116 | 5-Oxohexanenitrile | Enantioselective reduction | (S)-5-Hydroxyhexanenitrile researchgate.net |
| Candida arborea IAM 4147 | 4-Hydroxy-2-butanone | Asymmetric reduction | (R)-1,3-Butanediol d-nb.info |
| Candida parapsilosis IFO 1396 | 4-Hydroxy-2-butanone | Asymmetric reduction | (S)-1,3-Butanediol d-nb.info |
| Saccharomyces cerevisiae | Hexanedione | Diastereoselective reduction | (2S,5S)-Hexanediol d-nb.info |
| Candida pelliculosa ZP22 | meso-Hexahydro-1,3-isobenzofurandimethanol | Stereoselective oxidation | (+)-(3aR,7aS)-cis-Hexahydro-1(3H)-isobenzofuranone mdpi.com |
Integrated Chemo-Enzymatic Catalysis for Regiodivergent C-H Activation
The selective functionalization of specific C-H bonds in aliphatic molecules presents a significant challenge in synthetic chemistry due to the ubiquity and similar reactivity of these bonds. Integrated chemo-enzymatic catalysis has emerged as a powerful strategy to overcome this challenge, enabling regiodivergent C-H activation that is often impossible to achieve using purely chemical or enzymatic methods alone. nih.gov This approach synergistically combines the high selectivity of biocatalysts with the broad reaction scope of chemical catalysts, opening new pathways for the synthesis of complex molecules like this compound and its analogues. nih.govnih.gov
The core principle involves a one-pot reaction where an enzyme first performs a highly regioselective modification on the substrate. This initial modification then directs a subsequent chemical catalyst to functionalize a specific C-H bond. By simply changing the enzyme, a different initial modification can be made, which in turn directs the chemical catalyst to a different C-H position on the same substrate. This ability to produce different constitutional isomers from a single starting material by altering the catalyst system is known as regiodivergence. nih.gov
A prominent example of this strategy involves the integration of regioselective halogenase enzymes with palladium-catalyzed cross-coupling reactions. nih.gov While this has been demonstrated extensively on heterocyclic systems like indoles, the principles are applicable to aliphatic chains. nih.gov In such a system, a flavin-dependent halogenase can be used to selectively install a halogen atom at a specific, unactivated C-H position. This halogenated intermediate, formed in situ, then serves as a handle for a subsequent Pd-catalyzed C-H activation and cross-coupling with a suitable partner, such as a boronic acid. The remarkable aspect of this methodology is that different halogenase enzymes can target different C-H bonds, leading to a range of arylated products from the same starting materials under mild, aqueous conditions. nih.gov To prevent incompatibility issues between the biocatalyst and the transition metal catalyst, the two can be separated within the reaction vessel using membrane compartmentalization. nih.govresearchgate.net
Another approach utilizes cytochrome P450 monooxygenases. These enzymes are known for their ability to perform selective hydroxylation of unactivated C(sp³)–H bonds. nih.govnih.gov Directed evolution has expanded their catalytic repertoire to include nitrene transfer reactions, enabling the direct amination and amidation of unactivated C–H sites with remarkable site-selectivity. nih.gov For instance, evolved nitrene transferases can achieve the regiodivergent desymmetrization of substrates like methylcyclohexane, producing different isomers depending on whether an amination or amidation reaction is performed. nih.gov This enzymatic C-H amination provides a direct pathway to introduce a nitrogen-containing functional group, which can be a precursor for nitrile synthesis or other transformations.
While the direct synthesis of this compound using a fully integrated chemo-enzymatic C-H activation has not been extensively documented, the synthesis of its analogues and precursors showcases the method's potential. For example, nitrile hydratase (NHase) enzymes have been successfully combined with copper-catalyzed N-arylation in a one-pot process to synthesize various functionalized amides from aliphatic nitriles. nih.gov Although this particular cascade involves the nitrile group itself rather than a C-H bond on the aliphatic chain, it demonstrates the compatibility of enzymatic and chemical catalysts for transformations involving aliphatic nitriles. nih.gov The challenge often lies in the reduced reactivity of aliphatic intermediates in the chemical catalysis step compared to their aromatic counterparts. nih.gov
The following tables summarize findings from studies on integrated catalysis for functionalizing aliphatic and related compounds, illustrating the potential for application to substrates like this compound.
Table 1: Regiodivergent Functionalization of Indole (B1671886) via Integrated Halogenation and Cross-Coupling
| Substrate | Enzyme | Intermediate | Chemocatalyst | Coupling Partner | Product Position | Yield |
|---|---|---|---|---|---|---|
| Tryptophan | RebH Halogenase | 7-Chlorotryptophan | Pd G3 Xantphos | Phenylboronic acid | C7-Arylated | 85% |
| Tryptophan | SttH Halogenase | 5-Chlorotryptophan | Pd G3 Xantphos | Phenylboronic acid | C5-Arylated | 91% |
| Indole | PrnC Halogenase | 3-Chloroindole | Pd Catalyst | Various | C3-Functionalized | Varies |
Table 2: Chemo-Enzymatic Cascade for Amide Synthesis from Aliphatic Nitriles
| Nitrile Substrate | Enzyme | Intermediate | Chemocatalyst | Coupling Partner | Final Product | Yield |
|---|---|---|---|---|---|---|
| 3-Phenylpropionitrile | E. coli (NHase AJ270) | 3-Phenylpropionamide | CuI / L-proline | Iodobenzene | N-phenyl-3-phenylpropionamide | 80% |
| Cyclohexanecarbonitrile | E. coli (NHase AJ270) | Cyclohexanecarboxamide | CuI / L-proline | Iodobenzene | N-phenylcyclohexanecarboxamide | 72% |
| Adiponitrile | E. coli (NHase AJ270) | Adipamide | CuI / L-proline | 4-Iodotoluene | N,N'-di(p-tolyl)adipamide | 65% |
Mechanistic Investigations and Kinetic Studies of 3 Oxohexanenitrile Reactions
Elucidation of Reaction Mechanisms in Chemical Transformations
The study of reaction mechanisms provides a detailed, step-by-step understanding of how chemical reactions involving 3-oxohexanenitrile and related compounds occur. This involves identifying transient species, analyzing energy changes, and understanding the role of various chemical agents.
Unstable compounds formed during a reaction, known as reactive intermediates, are crucial to understanding the reaction pathway. accessscience.com In the context of reactions involving nitriles and carbonyl compounds, several key intermediates have been identified.
α-Diazocarbonyl Compounds: These compounds are versatile intermediates in organic synthesis. d-nb.info They can be generated through processes like diazo transfer and are involved in various carbon-carbon bond-forming reactions. d-nb.infoacs.org For instance, the synthesis of an α-diazo-β-ketonitrile has been demonstrated through a telescoped process involving triflyl azide (B81097). acs.org α-Diazocarbonyl compounds can act as nucleophiles or precursors to carbenes, participating in transformations like cyclopropanation and C-H insertion. d-nb.infonih.govrsc.org Their reactions are often catalyzed by transition metals, but photochemical methods offer a greener alternative. d-nb.info
Acyl Radicals: Acyl radicals are highly reactive species with an unpaired electron on the carbonyl carbon. uni-regensburg.delookchem.comnumberanalytics.com They can be generated from precursors like acylcobalt salophen reagents or through light-induced homolysis of certain compounds. uni-regensburg.delookchem.com These radicals readily participate in addition reactions to alkenes, forming new carbon-carbon bonds. lookchem.comd-nb.info For example, light-induced generation of acyl radicals from carboxylic acid derivatives allows for their addition to electron-deficient olefins. d-nb.info The general mechanism of radical reactions proceeds through initiation, propagation, and termination steps. numberanalytics.comwikipedia.orglibretexts.org
3H-Pyrazoles: While direct evidence for 3H-pyrazoles as intermediates in simple this compound reactions is not prominent in the provided results, the broader chemistry of related compounds suggests their potential formation. For example, the reaction of α-diazocarbonyl compounds with nitriles can lead to the formation of azole heterocycles like oxazoles. mdpi.com
A study on the reaction of 6-chloro-2-(2-hetarylidene)-3-oxohexanenitriles with primary aliphatic amines showed the formation of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles as an intermediate stage before yielding the final product. researchgate.net
The transition state is the highest energy point along the reaction coordinate, representing a fleeting arrangement of atoms as they transform from reactants to products. umich.edusandiego.edu The energy required to reach this state is the activation energy, a key factor in determining reaction rates. umich.edu
For a reaction to occur, reactant molecules must possess sufficient energy to overcome this activation energy barrier. umich.edu Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. sandiego.edustudysmarter.co.uk The stability of intermediates also plays a role; more stable intermediates are generally formed faster. libretexts.org Computational methods can be employed to model the geometry and energy of transition states, providing insights into the reaction mechanism.
Catalysts and reagents are fundamental in directing the course of a chemical reaction, influencing both its speed and the products formed.
Copper-Catalyzed Reactions: Copper catalysts are widely used in reactions involving α-diazocarbonyl compounds. acs.org For example, copper-catalyzed asymmetric transformations can be telescoped with the in-flow generation of diazo compounds. acs.org In the synthesis of imidazoles, copper isocyanide complexes can react with α-diazocarbonyl compounds under basic conditions. mdpi.com
Radical Mechanisms: Radical reactions are initiated by the formation of a radical species, often through heat or light (photolysis). numberanalytics.comwikipedia.org These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. numberanalytics.comlibretexts.org For example, acyl radicals can be generated photochemically and used in addition reactions. uni-regensburg.ded-nb.info
Acid/Base Catalysis: This type of catalysis involves the transfer of protons (Brønsted-Lowry acids/bases) or the acceptance/donation of electron pairs (Lewis acids/bases). sandiego.edunumberanalytics.comscribd.com Acids can activate reactants by protonating them, making them more electrophilic. studysmarter.co.uk Bases can increase a reactant's nucleophilicity. sandiego.edu The synthesis of 5-oxohexane nitriles can be achieved by reacting a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base catalyst, such as an alkali metal hydroxide (B78521). google.com The reaction rate in acid or base catalysis can depend on the concentration of the hydronium or hydroxide ions (specific catalysis) or on the concentration of other acid/base species present (general catalysis). scribd.com
Identifying the RDS is crucial for understanding and optimizing a reaction. wikipedia.org If a reactant appears in the rate equation, it is involved in the rate-determining step. savemyexams.comchemguide.co.uk For instance, in a reaction where the rate is found to be rate = k[NO₂]², it suggests that the slow step involves the collision of two NO₂ molecules. wikipedia.org
| Method | Description |
| Method of Initial Rates | The initial rate of reaction is measured at different initial concentrations of reactants. By comparing how the rate changes with concentration, the order with respect to each reactant can be determined. purdue.edu |
| Graphical Methods | Plotting concentration versus time data in different ways (e.g., ln[A] vs. t, 1/[A] vs. t) can reveal the order of the reaction. |
| Isolation Method | The concentration of one reactant is kept much lower than the others, so its concentration is the only one that changes significantly during the reaction. |
Table 1: Methods for Determining Reaction Order.
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking or bond-forming steps involving a specific atom. youtube.com It is observed when an atom in a reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium).
A primary kinetic isotope effect occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.govmdpi.com Because the heavier isotope forms a stronger bond, reactions involving the breaking of this bond are slower, resulting in a KIE greater than 1 (k_light/k_heavy > 1). youtube.comnih.gov The absence of a significant KIE often indicates that the bond to the labeled atom is not broken in the rate-limiting step. youtube.com
Secondary kinetic isotope effects are smaller effects observed when the labeled atom is not directly involved in bond breaking but is located near the reaction center. These can provide information about changes in hybridization at the transition state. youtube.commdpi.com
KIEs have been instrumental in elucidating mechanisms for various reactions, including elimination (E2), substitution (SN1, SN2), and enzyme-catalyzed reactions. mdpi.commdpi.comnih.gov For example, in enzyme mechanisms, solvent isotope effects (when H₂O is replaced by D₂O) can reveal the involvement of proton transfers in the catalytic cycle. mdpi.com
Determination of Rate-Determining Steps and Reaction Orders
Kinetic Modeling and Reaction Rate Determination
Kinetic modeling involves the development of mathematical models to describe and predict the rate of a chemical reaction under various conditions. researchgate.netiokinetic.com This is essential for process optimization and reactor design.
For the synthesis of 5-oxohexanenitrile (B84432) from acetone (B3395972) and acrylonitrile (B1666552), a semiempirical kinetic model has been developed and validated using experimental data from a microreactor system. acs.orgfigshare.com This model was then used to study the influence of several parameters on the reaction.
Key Parameters Investigated:
Molar ratio of reactants: The ratio of acetone to acrylonitrile was studied to understand its effect on reaction kinetics. acs.orgfigshare.com
Catalyst concentration: The concentration of the N-propylamine catalyst was a key variable. acs.orgfigshare.com
Initial water content: The amount of water present at the start of the reaction was also investigated. acs.orgfigshare.com
Temperature: Experiments were conducted over a temperature range of 200–230 °C to determine its impact on the reaction rate. figshare.com
| Parameter | Effect on 5-Oxohexanenitrile Synthesis | Reference |
| Molar Ratio (Acetone:Acrylonitrile) | Influences reaction rate and selectivity. | acs.orgfigshare.com |
| Catalyst Concentration (N-propylamine) | Affects the rate of the addition reaction. | acs.orgfigshare.com |
| Initial Water Content | Can impact catalyst activity and side reactions. | acs.orgfigshare.com |
| Reaction Temperature | Significantly affects the reaction rate constant. | acs.orgfigshare.com |
| Residence Time | Determines the extent of conversion in a flow reactor. | acs.orgfigshare.com |
Table 2: Parameters Influencing the Kinetics of 5-Oxohexanenitrile Synthesis.
Development and Validation of Semi-Empirical Kinetic Models
The development of a robust kinetic model is crucial for understanding reaction mechanisms, optimizing process conditions, and designing industrial reactors. For the synthesis of oxo-nitriles, such as 5-Oxohexanenitrile, a semi-empirical kinetic model can be established based on experimental data. researchgate.netacs.org This process typically begins with proposing a plausible reaction mechanism.
In the case of the synthesis of 5-Oxohexanenitrile from acetone and acrylonitrile, the reaction proceeds through a base-catalyzed Michael addition. A semi-empirical model was developed based on this mechanism. acs.org The validation of such a model is performed by comparing the model's predictions with experimental results obtained under a range of conditions, including different temperatures and reactant concentrations. acs.orgresearchgate.net Good agreement between the predicted and experimental values, often demonstrated by a low average relative error, confirms the model's validity. researchgate.net For instance, in the study of 5-Oxohexanenitrile synthesis, the kinetic model was validated against experiments conducted at 215 °C and 225 °C, showing strong concordance with the experimental data. acs.org
Influence of Reaction Parameters on Reaction Rates and Product Selectivity
The rate and selectivity of the synthesis of oxo-nitriles are highly sensitive to various reaction parameters. Investigations into the synthesis of 5-Oxohexanenitrile have systematically explored these influences. acs.orgfigshare.com
Reactant Molar Ratio : The molar ratio of the reactants, such as acetone to acrylonitrile, significantly affects the conversion and selectivity. An optimized ratio is essential to maximize the yield of the desired product while minimizing the formation of byproducts. For the synthesis of 5-Oxohexanenitrile, an excess of acetone is typically used. acs.org
Catalyst Concentration : The concentration of the catalyst, for example, N-propylamine in the synthesis of 5-Oxohexanenitrile, directly influences the reaction rate. acs.org Higher catalyst concentrations generally lead to faster reactions, but may also promote side reactions, thus requiring careful optimization.
Temperature : Temperature is a critical parameter that affects both the reaction rate and selectivity. In the synthesis of 5-Oxohexanenitrile, experiments were conducted in a temperature range of 200–230 °C. acs.org Higher temperatures increase the reaction rate but can also lead to the degradation of reactants or products, or favor the formation of undesired byproducts.
Solvent Effects : The choice of solvent can influence reaction rates and selectivity by affecting the solubility of reactants and the stability of intermediates. While some syntheses are performed without a solvent, the use of appropriate solvents can be critical in other systems.
Water Content : The presence of water can have a notable impact on the reaction. In the kinetic study of 5-Oxohexanenitrile synthesis, the effect of initial water content was investigated, revealing its role in the reaction network, potentially by affecting the catalyst activity or participating in side reactions. acs.org
The table below summarizes experimental data from the synthesis of 5-Oxohexanenitrile, illustrating the influence of various parameters on reaction outcomes. acs.org
Reactor Modeling and Simulation for Process Optimization
For continuous production processes, reactor modeling and simulation are indispensable tools for process optimization and scale-up. researchgate.netacs.org By coupling the validated semi-empirical kinetic model with a suitable reactor model, it is possible to simulate the reactor's performance under various operating conditions. acs.orgfigshare.com
A plug flow reactor (PFR) model is often employed for modeling microreactors and industrial tubular reactors, assuming that the fluid flows through the reactor as a series of infinitesimally small plugs, with no axial mixing but perfect radial mixing. acs.org The study on 5-Oxohexanenitrile synthesis coupled its semi-empirical kinetics with a PFR model to investigate the effects of reactor diameter, residence time, and reaction temperature on performance. acs.org
Such simulations provide valuable insights for optimizing the industrial production process. For example, they can predict the optimal reactor dimensions and operating conditions to achieve a desired conversion and selectivity, while also considering factors like heat transfer and pressure drop. acs.orgacs.org This modeling approach allows for the virtual exploration of a wide range of process parameters, significantly reducing the need for extensive and costly experimental trials. x-mol.net
The table below shows parameters used for heat transfer estimation in the reactor modeling for 5-Oxohexanenitrile synthesis. acs.org
Derivatization Chemistry and Application As Building Blocks in Complex Molecule Synthesis
Formation of Heterocyclic Scaffolds from 3-Oxohexanenitrile Precursors
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. They are of significant interest in medicinal chemistry due to their diverse pharmacological activities. researchgate.net this compound is a valuable precursor for the synthesis of various heterocyclic systems.
Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the ring. bu.edu.egbhu.ac.in They are fundamental components of nucleic acids (DNA and RNA) and are associated with a wide range of biological activities. bu.edu.egslideshare.net The synthesis of pyrimidines often involves the condensation of a three-carbon bifunctional component with an amidine, urea, or guanidine (B92328) derivative. bu.edu.egbhu.ac.in
A common strategy for pyrimidine (B1678525) synthesis involves the use of α,β-unsaturated α-cyanoketones. These can be prepared from α-cyanoketones, which are structurally related to this compound. nih.gov For instance, 5-methyl-3-oxohexanenitrile (B1274202) can be converted to (E)-2-((dimethylamino)methylene)-5-methyl-3-oxohexanenitrile, an α,β-unsaturated α-cyanoketone, by reaction with N,N-dimethylformamide dimethyl acetal. nih.gov This intermediate can then undergo cyclocondensation with a suitable N-C-N fragment to form a pyrimidine ring. bu.edu.eg
Table 1: Synthesis of a Pyrimidine Precursor from a this compound Derivative
| Starting Material | Reagent | Product | Reference |
| 5-Methyl-3-oxohexanenitrile | N,N-dimethylformamide dimethyl acetal | (E)-2-((Dimethylamino)methylene)-5-methyl-3-oxohexanenitrile | nih.gov |
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. youtube.comd-nb.info They are known for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. d-nb.infoconnectjournals.comnih.gov The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. youtube.comd-nb.infoorganic-chemistry.org
This compound, possessing a 1,3-dicarbonyl-like functionality due to the keto and nitrile groups, can react with hydrazines to form pyrazole (B372694) derivatives. dntb.gov.uarasayanjournal.co.in The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole ring. rasayanjournal.co.in Depending on the reaction conditions and the substituents on the hydrazine, various pyrazole and hydrazonopyrazole derivatives can be obtained. connectjournals.comresearchgate.net
Azasugars are polyhydroxylated alkaloids that are structural analogues of sugars, where a nitrogen atom replaces the oxygen atom in the ring. They are of significant interest due to their potent glycosidase inhibitory activity. acs.orgnih.gov A key strategy in the synthesis of azasugars involves the formation of a key keto-nitrile intermediate. nih.govgoogle.co.in
A polyhydroxy-oxime can undergo a one-pot oxidative dehydration-oxidation to yield a polyhydroxy oxohexanenitrile. nih.govgoogle.co.in This key ketonitrile intermediate can then undergo a palladium hydroxide-mediated cascade reaction, involving the conversion of the nitrile to an amine, heteroannulation, and reduction of the imine, to furnish azasugars like 1-deoxynojirimycin, miglitol, and miglustat. nih.govresearchgate.net
Table 2: Azasugars Synthesized from a Polyhydroxy Oxohexanenitrile Intermediate
| Target Azasugar | Key Intermediate | Synthetic Strategy | Reference |
| 1-Deoxynojirimycin | Polyhydroxy oxohexanenitrile | Oxidative dehydration-oxidation and reductive heteroannulation | nih.gov |
| Miglitol | Polyhydroxy oxohexanenitrile | Oxidative dehydration-oxidation and reductive heteroannulation | nih.gov |
| Miglustat | Polyhydroxy oxohexanenitrile | Oxidative dehydration-oxidation and reductive heteroannulation | nih.gov |
Benzoxazolones are bicyclic heterocyclic compounds containing a fused benzene (B151609) and oxazolone (B7731731) ring. lew.ro These scaffolds are present in a variety of pharmacologically active molecules with antibacterial, antifungal, and anti-inflammatory properties. lew.rocrpsonline.comleena-luna.co.jp The synthesis of substituted benzoxazolone derivatives can be achieved through various synthetic routes, often involving the modification of the benzoxazolone core. lew.roneu.edu.tr While direct synthesis from this compound is not explicitly detailed in the provided context, the versatile reactivity of the keto and nitrile groups suggests its potential as a precursor for introducing side chains or for constructing the oxazolone ring through multi-step synthetic sequences. leena-luna.co.jpchemmethod.com
Azasugar Alkaloid Formation via Oxidative Dehydration-Oxidation
Role in Chiral Molecule Synthesis
Chiral molecules are non-superimposable mirror images of each other, known as enantiomers. The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical industry, as different enantiomers can have distinct biological activities. nih.govwur.nltcichemicals.com
The asymmetric synthesis of chiral alcohols is a fundamental transformation in organic chemistry, often achieved through the stereoselective reduction of prochiral ketones. rsc.orgrsc.orgmdpi.comresearchgate.net this compound, containing a ketone functional group, can be a substrate for such asymmetric reductions to produce chiral secondary alcohols. The use of chiral catalysts or enzymes can facilitate the formation of one enantiomer over the other with high selectivity. rsc.orgmdpi.com These chiral alcohol products, which also contain a nitrile group, are valuable intermediates for the synthesis of other enantiopure compounds. nih.govwur.nl
The development of efficient methods for the asymmetric synthesis of complex molecules is an active area of research. researchgate.netmappingignorance.orgmdpi.com The use of chiral building blocks derived from readily available starting materials like this compound is a key strategy in this endeavor. wur.nl
Stereoselective Transformations and Enantioselectivity Control
The control of stereochemistry is a fundamental challenge in chemical synthesis, and the transformation of prochiral molecules like this compound into specific enantiomers is of significant interest. numberanalytics.com Enantioselective reactions, which produce a predominance of one enantiomer over its mirror image, are crucial in the synthesis of biologically active molecules. numberanalytics.com Strategies to achieve this control often involve chiral catalysts, chiral auxiliaries, or biocatalysis. numberanalytics.com
A notable example of enantioselectivity control in reactions involving a derivative of this compound is the stereoselective reduction of its ketone group. Research into the capabilities of ketoreductases, a type of enzyme, has demonstrated their effectiveness in producing chiral alcohols with high enantiomeric excess (ee). Specifically, a ketoreductase from Sporobolomyces salmonicolor (SSCR) has been used for the reduction of various β-ketonitriles. nih.gov In the case of 5-methyl-3-oxohexanenitrile, the enzymatic reduction yields the corresponding (R)-alcohol with an impressive 99% enantiomeric excess. nih.gov This high degree of stereocontrol is dictated by the enzyme's active site, which preferentially accommodates the substrate in an orientation that leads to the formation of one specific enantiomer, following the Prelog rule in this instance. nih.gov
The ability to perform such selective transformations makes oxohexanenitrile derivatives valuable building blocks. For instance, the stereoselective synthesis of complex molecules like azasugar alkaloids has been achieved using methodologies involving oxohexanenitrile precursors. researchgate.net These syntheses often rely on creating multiple stereocenters with high precision, a process where the initial stereoselective transformation of the oxohexanenitrile core is a critical step. researchgate.net Furthermore, advances in catalysis, such as metalloradical catalysis, offer powerful new methods for controlling selectivity in complex radical cascade reactions, expanding the potential applications of chiral building blocks derived from compounds like this compound. nih.gov
Table 1: Enzymatic Stereoselective Reduction of a this compound Derivative This table details the results of the stereoselective reduction of 5-methyl-3-oxohexanenitrile using a ketoreductase enzyme.
| Substrate | Enzyme | Product Stereochemistry | Enantiomeric Excess (ee) |
|---|---|---|---|
| 5-Methyl-3-oxohexanenitrile | Ketoreductase from Sporobolomyces salmonicolor (SSCR) | (R) | 99% |
Data sourced from a study on the stereoselectivity of ketoreductases. nih.gov
Coordination Chemistry and Ligand Design
The field of coordination chemistry leverages the interaction between metal ions and ligands to construct complex, functional architectures like coordination polymers and metal-organic frameworks (MOFs). researchgate.net The design of the organic ligand is paramount, as its structure and donor atoms dictate the final topology and properties of the resulting material.
Synthesis and Characterization of Oxohexanenitrile Derivatives as Ditopic Ligands (e.g., 4-acetyl-5-oxohexanenitrile)
A derivative of this compound, 4-acetyl-5-oxohexanenitrile (B3049700) (systematically named HacacCNen), has been synthesized and characterized as a highly effective ditopic ligand. rwth-aachen.de Ditopic ligands possess two distinct coordination sites, which allows for the controlled and stepwise construction of mixed-metal systems. rwth-aachen.de The synthesis of HacacCNen can be performed on a kilogram scale, and it has been characterized in the solid-state by single-crystal X-ray diffraction, revealing that it adopts an antiperiplanar conformation and exists in its enol form. rwth-aachen.de
This ligand is particularly interesting because it features two coordination sites with different electronic properties (Pearson hardness). rwth-aachen.de The first is a "hard," chelating O,O'-coordination site from the acetylacetone (B45752) (acac) moiety. The second is a "softer" N-donor site from the nitrile group. rwth-aachen.de This differentiation allows for selective coordination with different types of metal cations. Hard metal ions will preferentially bind to the hard oxygen donors, while softer metal ions will favor the softer nitrogen donor. rwth-aachen.de
Table 2: Properties of 4-acetyl-5-oxohexanenitrile as a Ditopic Ligand This table summarizes the key features of 4-acetyl-5-oxohexanenitrile used in coordination chemistry.
| Property | Description |
|---|---|
| Ligand Name | 4-acetyl-5-oxohexanenitrile (HacacCNen) |
| Ligand Type | Ditopic |
| Coordination Site 1 | Hard, chelating O,O'-donor (from acetylacetone moiety) |
| Coordination Site 2 | Softer N-donor (from nitrile group) |
| Solid-State Form | Enol-form |
| Solid-State Conformation | Antiperiplanar |
Information derived from a doctoral dissertation on the design of mixed-metal coordination networks. rwth-aachen.de
Construction of Mixed-Metal Coordination Polymers and Metal-Organic Frameworks (MOFs)
The unique ditopic nature of 4-acetyl-5-oxohexanenitrile (HacacCNen) is exploited in the rational design of mixed-metal coordination polymers. rwth-aachen.de The synthetic strategy involves a stepwise procedure. First, a secondary building unit (SBU) is formed by coordinating one type of metal cation to the preferred site of the ligand. Subsequently, these SBUs are cross-linked using a second type of metal cation that coordinates to the alternative site on the ligand. rwth-aachen.de
This approach has been successfully used to construct a discrete octanuclear Anderson-type alkoxo cluster. rwth-aachen.de In this structure, three HacacCNen ligands first coordinate to an aluminum(III) ion [Al(acacCNen)₃]. This complex then acts as a metalloligand, which is subsequently linked by silver(I) ions. rwth-aachen.de The resulting mixed-metal cluster has a specific Al-to-Ag ratio of 3:1. rwth-aachen.de The ability to construct such well-defined, multi-component assemblies opens up possibilities for creating materials with tailored catalytic, magnetic, or optical properties. researchgate.net
Table 3: Example of a Mixed-Metal Cluster Using a this compound Derivative This table provides details on a specific mixed-metal coordination compound constructed using 4-acetyl-5-oxohexanenitrile.
| Feature | Description |
|---|---|
| Compound Type | Discrete octanuclear Anderson-type alkoxo cluster |
| Ligand | 4-acetyl-5-oxohexanenitrile (HacacCNen) |
| Metal 1 (Hard Site) | Aluminum(III) |
| Metal 2 (Soft Site) | Silver(I) |
| Resulting Stoichiometry | Al-to-Ag ratio of 3:1 |
Details sourced from research on the construction of coordination networks. rwth-aachen.de
Natural Occurrence, Biosynthesis, and Biotransformations
Identification in Natural Product Extracts
A thorough review of scientific literature does not yield any evidence of 3-Oxohexanenitrile being isolated or identified from natural product extracts, including the latex of Garcinia morella. While related compounds have been found in this source, specific identification of the 3-oxo isomer is not reported. Research on the chemical constituents of Garcinia morella latex has identified a variety of compounds, notably highlighting the presence of 5-Oxohexanenitrile (B84432), a structural isomer of this compound, as a major component.
Postulated Biosynthetic Pathways of Oxohexanenitrile Derivatives in Biological Systems
Currently, there are no specifically proposed or studied biosynthetic pathways for this compound in any biological system. The biosynthesis of nitriles in nature can occur through various pathways, often involving the conversion of amino acids or other nitrogen-containing precursors. However, the specific enzymatic reactions and genetic machinery that would lead to the formation of this compound have not been elucidated. The formation of such a molecule would likely involve a series of enzymatic steps, including chain elongation and the introduction of both the ketone and nitrile functionalities, but this remains speculative in the absence of direct research.
Microbial and Enzymatic Biotransformations of Related Oxo-nitriles
The biotransformation of nitriles is a well-established field, utilizing whole microbial cells or isolated enzymes to convert nitriles into valuable amides and carboxylic acids under mild conditions. nmb-journal.com These biocatalytic processes are often characterized by high selectivity (chemo-, regio-, and enantioselectivity), making them attractive alternatives to traditional chemical synthesis. While specific studies on this compound are not available, the extensive research on related oxo-nitriles provides a framework for its potential enzymatic transformations.
Microbial biotransformation can convert toxic nitrile compounds into industrially significant products like acids and amides. nmb-journal.com The primary enzymatic routes for nitrile hydrolysis involve two key enzyme families:
Nitrile Hydratases (NHases): These enzymes catalyze the hydration of a nitrile to its corresponding amide.
Amidases: These enzymes further hydrolyze the amide product to a carboxylic acid and ammonia.
Nitrilases: These enzymes offer a direct pathway, converting a nitrile directly into a carboxylic acid and ammonia.
The choice of microbial catalyst is crucial as it determines the final product. For instance, some microorganisms exclusively produce amides, while others can yield both amides and carboxylic acids. mdpi.com
Enzymatic reductions are also a key biotransformation for oxo-nitriles. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are employed for the asymmetric reduction of keto groups to chiral hydroxyl groups. semanticscholar.orgfrontiersin.org For example, the enzymatic reduction of 5-oxohexanenitrile has been explored as a route to valuable chiral intermediates for pharmaceuticals. mdpi.comsemanticscholar.org It is plausible that this compound could similarly be a substrate for such redox enzymes, potentially yielding chiral hydroxy-nitriles, which are important building blocks in organic synthesis.
The table below summarizes the types of microbial biotransformations applicable to oxo-nitriles, based on general findings in the field.
| Biotransformation Type | Enzyme Class | Substrate Class | Product Class | Potential Application |
| Hydrolysis | Nitrile Hydratase / Amidase | Oxo-nitrile | Oxo-amide / Oxo-carboxylic acid | Synthesis of fine chemicals |
| Hydrolysis | Nitrilase | Oxo-nitrile | Oxo-carboxylic acid | Green chemistry synthesis |
| Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Oxo-nitrile | Chiral Hydroxy-nitrile | Pharmaceutical intermediate synthesis |
Theoretical and Computational Chemistry Applied to 3 Oxohexanenitrile Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms, Intermediates, and Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a fundamental tool in computational organic chemistry for elucidating complex reaction mechanisms. DFT calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states.
The application of DFT allows researchers to:
Elucidate Reaction Pathways: DFT can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. For example, in cycloaddition reactions, calculations can determine whether bond formation is synchronous or asynchronous rsc.org. For complex multi-component reactions, DFT can identify the most favorable sequence of events, such as the order of radical addition to an alkene or the pathway of amine-aldehyde condensation researchgate.netmdpi.com.
Characterize Intermediates: The method can predict the stability and electronic properties of transient species like radicals or ionic intermediates that are difficult to observe experimentally researchgate.netsioc-journal.cn.
Determine Activation Energies: By calculating the energy difference between reactants and transition states, DFT provides the activation energy barrier for a reaction step. This information is crucial for understanding reaction kinetics and identifying the rate-determining step sioc-journal.cnacs.org. For instance, studies on other reactions have shown that DFT can calculate energy barriers for processes like proton-hydrogen transfers and bond cleavage with considerable accuracy acs.org.
While DFT is widely applied to understand organic reactions, including cracking mechanisms over catalysts and thermal decompositions, specific, detailed DFT studies on the reaction mechanisms, intermediates, and transition states for the synthesis or transformation of 3-oxohexanenitrile itself are not prominently featured in available research literature sioc-journal.cn. However, the established power of DFT makes it an indispensable theoretical tool for any future mechanistic investigation of this compound.
Molecular Modeling for Stereoselectivity Prediction and Enzyme-Substrate Docking
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is in predicting the stereochemical outcome of reactions, particularly those that are enzyme-catalyzed. Enzyme-substrate docking is a specific molecular modeling method that predicts the preferred orientation of a substrate when it binds to the active site of an enzyme.
A notable application of these techniques has been in the study of ketoreductases (KREDs), which are enzymes that catalyze the reduction of prochiral ketones to optically pure alcohols nih.gov. Predicting the stereoselectivity of these enzymes is more complex than simple geometric considerations and benefits greatly from computational analysis nih.gov.
Research on ketoreductases from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w) has utilized molecular modeling and docking to predict the enantioselectivity for a variety of substrates, including a close derivative of this compound nih.gov. In one study, 46 different substrates were docked into the active site of SSCR to compare computationally predicted stereochemistry with experimental results nih.gov.
For the substrate 5-Methyl-3-oxohexanenitrile (B1274202) , docking simulations were performed to understand its interaction with the SSCR enzyme. The docking of substrates was performed using software like MOE (Molecular Operating Environment), where both the substrate and active site amino acid side chains were treated as flexible nih.gov. The results from such studies help rationalize the observed stereoselectivity and can guide the engineering of enzymes for desired catalytic outcomes nih.gov.
| Substrate | R-Group | Docking Score (kcal/mol) | Experimental Stereoselectivity (% ee) | Predicted Stereoselectivity | Docking Geometry |
| 5-Methyl-3-oxohexanenitrile | Isobutyl | -46.2 | 99 (R) | Yes | Prelog |
| 3-Cyclohexyl-3-oxopropanenitrile | Hexyl | -38.2 | 99 (S) | Yes | Prelog |
| 3-Oxo-3-phenylpropanenitrile | Phenyl | -48.1 | 99 (S) | Yes | Prelog |
| 3-(4-Fluorophenyl)-3-oxopropanenitrile | 4-fluorophenyl | -62.5 | 99 (S) | Yes | Prelog |
Table generated from data in reference nih.gov. The model successfully predicted the stereoselectivity for numerous substrates, demonstrating its utility.
The process often involves building a homology model of the enzyme if a crystal structure is unavailable and then minimizing the energy of the system nih.gov. Such computational models have proven to be effective methods for predicting the stereoselectivity of enzymes like SSCR nih.gov.
Quantum Chemical Calculations for Structural Elucidation and Energetic Analysis
Quantum chemical calculations are essential for the fundamental characterization of molecules, providing data on their three-dimensional structure, stability, and other physicochemical properties. These methods, particularly DFT, can be used to optimize molecular geometries and calculate energetic properties like enthalpies of formation and total energy mdpi.comrsc.org. This information is critical for understanding a molecule's intrinsic stability and reactivity.
The structural elucidation of novel compounds increasingly relies on a combination of experimental spectroscopic data (like NMR) and quantum chemical calculations rsdjournal.orgaspbs.com. By calculating theoretical NMR chemical shifts or vibrational frequencies, researchers can corroborate experimental findings and confirm proposed structures ijcce.ac.ir.
For the broader class of oxo-nitriles, computational tools and databases provide valuable information. For example, computed properties for isomers like 4-oxohexanenitrile (B13115402) are available in public databases nih.gov. These properties are derived from quantum chemical calculations and provide a baseline understanding of the molecule's characteristics.
| Property | Value (for 4-Oxohexanenitrile) | Source |
| Molecular Formula | C₆H₉NO | PubChem |
| Molecular Weight | 111.14 g/mol | PubChem |
| XLogP3-AA | 0 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 111.068413911 Da | PubChem |
| Topological Polar Surface Area | 40.9 Ų | PubChem |
Table of computed properties for the isomer 4-oxohexanenitrile, based on data from PubChem nih.gov. Such data provides foundational information for chemical analysis.
Energetic analysis using quantum chemistry can also reveal the relative stabilities of different conformers or isomers sapub.org. By calculating the total energy of various molecular arrangements, the lowest-energy (most stable) conformation can be identified. Furthermore, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in analyzing electronic structure and predicting reactivity mdpi.com. While detailed energetic analyses specifically for this compound are not extensively available in the searched literature, these quantum chemical methods remain the standard approach for such investigations mdpi.comnih.gov.
Computational Fluid Dynamics and Reactor Simulation in Continuous Flow Processes
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows nih.govcup.edu.cn. In chemical engineering, CFD is a powerful tool for designing and optimizing reactors, especially for continuous flow manufacturing sigmaaldrich.compharmafocusamerica.com. By simulating the interplay of fluid dynamics, heat transfer, and reaction kinetics, CFD can predict temperature and concentration profiles within a reactor, identify potential hotspots, and assess mixing efficiency acs.orgresearchgate.net.
The synthesis of related keto-nitriles has been studied and optimized using reactor modeling, particularly in the context of continuous microreactors. For instance, extensive research has been conducted on the continuous synthesis of 5-oxohexanenitrile (B84432) , an isomer of this compound figshare.comresearchgate.net. In these studies, a semi-empirical kinetic model was first established from experimental data. This kinetic model was then coupled with a reactor model, such as a plug flow reactor model, to perform simulations figshare.comresearchgate.net.
These simulations allow for the investigation of key process parameters without extensive experimentation, including:
Reactor Diameter: Analyzing how the geometry of the reactor channel affects heat transfer and flow behavior.
Residence Time: Optimizing the time reactants spend in the reactor to maximize conversion and minimize byproducts.
Reaction Temperature: Studying the effect of temperature on reaction rate and selectivity, and predicting the formation of hot spots in exothermic reactions acs.orgfigshare.com.
While these computational studies have been successfully applied to shed light on the design and optimization of industrial tubular reactors for the production of 5-oxohexanenitrile, similar published CFD and reactor simulation studies focused specifically on this compound were not identified in the searched literature figshare.comresearchgate.net. Nevertheless, the methodology employed for its isomer provides a clear blueprint for how such computational tools would be applied to develop a continuous flow process for this compound.
Q & A
Q. What are the established synthetic routes for 3-Oxohexanenitrile, and what yields are typically achieved?
- Methodological Answer : this compound derivatives are commonly synthesized via alkylation or condensation reactions. For example, 6-(aryl)-3-oxohexanenitrile derivatives (e.g., 6-(4-chlorophenyl)-3-oxohexanenitrile) are prepared by reacting α-diazo-β-ketonitriles with aryl-substituted precursors under controlled conditions. Typical yields range from 54% to 84%, depending on substituent effects and reaction optimization. Purification is achieved via silica gel chromatography using gradients like hexanes:EtOAc (9:1) .
Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, identifying functional groups like carbonyl (δ ~189 ppm) and nitrile (δ ~108-123 ppm). Fourier Transform Infrared (FTIR) spectroscopy confirms nitrile stretches (~2222 cm⁻¹) and ketone carbonyls (~1677 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular formulas. For example, 6-(naphthalen-2-yl)-3-oxohexanenitrile shows HRMS peaks at m/z 229.0629 (calc. 229.0619) .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Standardize reaction parameters (temperature, solvent, catalyst) and document purification steps rigorously. For instance, intramolecular Buchner reactions require anhydrous tetrahydrofuran (THF) at –78°C to 22°C for optimal diazo decomposition. Use literature-reported protocols (e.g., General Procedure 1 in Nani et al., 2013) and validate purity via chromatographic retention times and spectral matches .
Advanced Research Questions
Q. How does the electronic nature of aryl substituents influence the reactivity of this compound in cyclopropanation reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aryl rings enhance electrophilicity at the ketone carbonyl, accelerating intramolecular cyclopropanation. For example, 6-(4-nitrophenyl)-3-oxohexanenitrile undergoes cyclopropanation with 54% yield vs. 61% for 6-(4-trifluoromethylphenyl)-3-oxohexanenitrile. Computational modeling (DFT) can predict substituent effects on transition-state energetics .
Q. What strategies optimize regioselectivity in the Buchner reaction of α-diazo-β-ketonitriles like this compound?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Use bulky solvents (e.g., MeCN) to favor proximal C–H insertion. For example, 6-(2-methylcyclohex-1-en-1-yl)-3-oxohexanenitrile forms cyclopropane products with 80% yield under MeCN at 35°C. Kinetic studies (e.g., variable-temperature NMR) can map competing pathways .
Q. How do contradictions in reported reaction yields for this compound derivatives arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from trace impurities in starting materials or slight variations in workup (e.g., chromatography solvent ratios). Systematic replication studies using identical reagents (e.g., LiCH₂CN from the same supplier) and adherence to PRISMA guidelines for literature reviews (e.g., Moher et al., 2009) help reconcile data .
Guidance for Experimental Design
- Literature Review : Use systematic review frameworks (e.g., Cochrane Handbook ) to collate synthetic methodologies.
- Ethical Reporting : Adhere to IUPAC nomenclature and disclose reagent sources (e.g., Merck NaCl, Oxoid agar) to ensure reproducibility .
- Data Interpretation : Address outliers via sensitivity analyses (e.g., Grubbs’ test) and report uncertainties in spectroscopic measurements (e.g., ±0.1 ppm for NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
